molecular formula C21H25N5O3 B2676948 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide CAS No. 1291843-09-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide

カタログ番号: B2676948
CAS番号: 1291843-09-8
分子量: 395.463
InChIキー: HKBZZJGMJWGNBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide (CAS 1291843-09-8) is an organic compound with the molecular formula C21H29N5O3 and a molecular weight of 399.5 g/mol . This reagent features a triazolidine core, a scaffold of significant interest in medicinal chemistry due to its potential to interact with biological systems. The molecular structure incorporates a 3,4-dimethoxyphenethyl group and a 3,4-dimethylanilino moiety, which are common pharmacophores found in compounds with various documented biological activities. While specific biological data for this compound is not available in the searched literature, related triazole and triazolidine derivatives are frequently investigated for their anticonvulsant properties . Furthermore, sulfonamide derivatives, which share some functional similarities, are known to be studied for activities such as antibacterial, antitumor, anti-carbonic anhydrase, diuretic, hypoglycemic, and protease inhibitory effects . Researchers may find this compound valuable as a building block in organic synthesis or as a candidate for screening in novel pharmacological assays, particularly in the development of central nervous system (CNS) active agents or enzyme inhibitors. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-13-5-7-16(11-14(13)2)23-20-19(24-26-25-20)21(27)22-10-9-15-6-8-17(28-3)18(12-15)29-4/h5-8,11-12,19-20,23-26H,9-10H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMAOEBIIGVXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological effects, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C21H29N5O3C_{21}H_{29}N_{5}O_{3}, with a molecular weight of 399.5 g/mol. Its structure comprises a triazolidine ring, which is known for its diverse biological activities. The presence of methoxy and dimethyl groups on the phenyl rings enhances its pharmacological profile.

PropertyValue
Molecular FormulaC21H29N5O3C_{21}H_{29}N_{5}O_{3}
Molecular Weight399.5 g/mol
CAS Number1291843-09-8

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The methodology often includes the formation of the triazolidine core through cyclization reactions followed by functionalization to introduce the desired substituents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Case Study : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values of approximately 10 µM and 15 µM, respectively. These findings suggest that it may act as a potent anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Antioxidant Activity : It exhibits free radical scavenging properties, which can contribute to its protective effects against oxidative stress in cells.
  • Targeting Specific Pathways : Preliminary data suggest that it may inhibit pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival and proliferation.

Research Findings

Recent literature has focused on the synthesis and biological evaluation of similar compounds within the triazolidine class. Notable findings include:

  • Antitumor Activity : A study reported that derivatives of triazolidines exhibited varying degrees of antitumor activity depending on their substituents, indicating structure-activity relationships (SAR) that could guide further development.
  • Synergistic Effects : Combinations of this compound with established chemotherapeutics have shown enhanced efficacy in preclinical models, suggesting potential for combination therapies in clinical settings.

類似化合物との比較

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structure: Rip-B replaces the triazolidine-carboxamide core with a simpler benzamide group. The 3,4-dimethoxyphenethyl chain is retained, but the absence of the triazolidine ring and 3,4-dimethylanilino substituent reduces steric complexity. Synthesis: Synthesized via acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield, 30-minute reaction time) . Key Properties:

  • Melting point: 90°C
  • NMR Confirmed aromatic proton environments (Tables 1 and 2 in ).

Comparison: The triazolidine-based target compound likely requires multi-step synthesis, including cyclization to form the heterocyclic ring, whereas Rip-B is synthesized in a single-step acylation.

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

Structure: This compound features a quaternary ammonium center linked to two 3,4-dimethoxyphenethyl groups and a carbamoylpropyl chain. Unlike the target compound, it lacks a triazolidine ring but shares the dimethoxyphenethyl motif. Synthesis: Isolated as an intermediate in isoquinoline alkaloid analog synthesis, involving carbamoylation and ammonium salt formation . Crystallography:

  • Monoclinic crystal system (space group P21/c)
  • Unit cell dimensions: a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°
  • Hydrogen-bonding network stabilizes the structure via water molecules and chloride ions .

Comparison : The target compound’s triazolidine ring may adopt a planar conformation, contrasting with the tetrahedral geometry around the ammonium center in this intermediate. The dihydrate’s crystallographic stability suggests that similar hydrates could form in the target compound under specific conditions.

Triazole and Imidazole Derivatives ()

Examples :

  • 5-Amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
  • 5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione

Structural Features: These compounds replace the triazolidine ring with triazole or imidazole heterocycles.

Comparison : Triazolidines (saturated 5-membered rings with three nitrogen atoms) offer conformational flexibility and reduced aromaticity compared to triazoles or imidazoles. This may influence solubility, metabolic stability, and interactions with biological targets.

Physicochemical and Functional Properties

Property Target Compound Rip-B Azanium Dihydrate Triazole Derivative
Core Structure Triazolidine Benzamide Quaternary ammonium Triazole/Imidazole
Aromatic Substituents 3,4-Dimethoxyphenyl, 3,4-dimethylanilino 3,4-Dimethoxyphenyl Dual 3,4-dimethoxyphenyl Varied (e.g., dimethoxyphenyl, thione)
Molecular Weight ~450–500 g/mol (estimated) 313.36 g/mol 503.02 g/mol ~350–400 g/mol (estimated)
Synthetic Complexity High (multi-step cyclization) Low (single-step acylation) Moderate (carbamoylation/salt formation) Moderate to high
Key Functional Groups Carboxamide, tertiary amine Amide Carbamoyl, ammonium Amide, thione, amino

Implications for Bioactivity

  • Rip-B : The benzamide structure is common in enzyme inhibitors (e.g., protease inhibitors), but its simplicity may limit target specificity.
  • Triazolidine Target : The saturated triazolidine core could mimic transition states in enzymatic reactions, offering promise as a protease or kinase inhibitor.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。